REACTION_CXSMILES
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[Si](OC1C(F)=C(C=C(CC)C=1)C=O)(C(C)(C)C)(C)C.[CH2:20]([O:22][C:23]1[C:24]([F:33])=[C:25]([CH:28]=[C:29]([CH2:31][CH3:32])[CH:30]=1)[CH:26]=[O:27])C>>[CH2:31]([C:29]1[CH:30]=[C:23]([O:22][CH3:20])[C:24]([F:33])=[C:25]([CH:28]=1)[CH:26]=[O:27])[CH3:32]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C(C)C=1C=C(C(=C(C=O)C1)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |